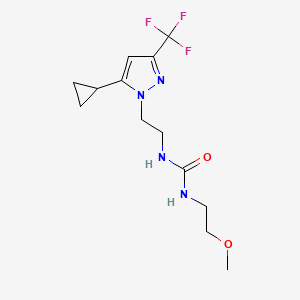

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

CAS No.: 1797225-08-1

Cat. No.: VC4274734

Molecular Formula: C13H19F3N4O2

Molecular Weight: 320.316

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797225-08-1 |

|---|---|

| Molecular Formula | C13H19F3N4O2 |

| Molecular Weight | 320.316 |

| IUPAC Name | 1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(2-methoxyethyl)urea |

| Standard InChI | InChI=1S/C13H19F3N4O2/c1-22-7-5-18-12(21)17-4-6-20-10(9-2-3-9)8-11(19-20)13(14,15)16/h8-9H,2-7H2,1H3,(H2,17,18,21) |

| Standard InChI Key | VUVPWXQYSSOCCE-UHFFFAOYSA-N |

| SMILES | COCCNC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |

Introduction

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the formation of the pyrazole ring, introduction of the cyclopropyl and trifluoromethyl groups, and attachment of the urea and methoxyethyl components. A common method for forming pyrazoles involves the reaction of hydrazines with appropriate aldehydes or ketones, followed by cyclization. The introduction of the trifluoromethyl group often involves fluorination reactions, while the cyclopropyl group might be added through cyclopropanation reactions.

Potential Applications

Compounds with similar structures are often explored for their biological activity, including potential applications in pharmaceuticals and agricultural chemicals. The presence of a pyrazole ring and a urea linkage suggests potential bioactivity, possibly as enzyme inhibitors or receptor modulators.

Data Tables

Given the lack of specific data on 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea, we can create a table comparing similar compounds:

Research Findings

While specific research findings on 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea are not available, compounds with similar structures have shown promise in various biological assays. The pyrazole ring is a common motif in many biologically active molecules, suggesting potential applications in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume